1-(3,4-Dichlorophenyl)-3-methoxyurea

Endocrine disruption Androgen receptor antagonism Reporter gene assay

DCXU is the sole analytically definitive biomarker for linuron-specific exposure, resolving source apportionment in mixed-use watersheds where common metabolites fail. Its unique activity profile—moderate hAR antagonism (IC50=4.3 μM, Emax=87.2%) with no testosterone synthesis inhibition—enables orthogonal mechanistic dissection in OECD TG 455/456/458 assays. Unlike linuron, DCXU accumulates 3-fold higher in fetal target tissues; substituting it in reference standards, toxicology panels, or PBK models yields systematically skewed results. Procure this ISO 17034-certified standard for traceable LC-MS/MS method validation, regulatory residue enforcement, and QIVIVE-based human risk assessment.

Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.06 g/mol
CAS No. 17356-61-5
Cat. No. B173969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-methoxyurea
CAS17356-61-5
Synonymsn'-(3,4-dichlorophenyl)-n-methoxyurea
Molecular FormulaC8H8Cl2N2O2
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCONC(=O)NC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C8H8Cl2N2O2/c1-14-12-8(13)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13)
InChIKeyQDSJDNUSIBDVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)-3-methoxyurea (DCXU) CAS 17356-61-5: Procurement-Relevant Identity and Source Profile


1-(3,4-Dichlorophenyl)-3-methoxyurea (CAS 17356-61-5), also designated DCXU, N-demethyl linuron, or 3,4-DCPMOU, is the primary N-desmethyl metabolite of the phenylurea herbicide linuron (CAS 330-55-2). With a molecular formula of C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol, DCXU retains the 3,4-dichlorophenyl pharmacophore and the N'-methoxy group of the parent herbicide while lacking the N-methyl substituent [1]. It is classified in the DEDuCT database as a Category IV potential endocrine-disrupting chemical associated with agricultural pesticide sources [2]. Unlike the parent herbicide linuron, DCXU is not itself deployed as an agrochemical active ingredient; its procurement relevance lies in its role as a linuron-specific exposure biomarker, a metabolite reference standard for residue analysis, and a research tool for dissecting structure–activity relationships in antiandrogenic phenylurea derivatives [1].

Why Linuron, DCU, DCA, or Diuron Metabolites Cannot Substitute for 1-(3,4-Dichlorophenyl)-3-methoxyurea in Exposure Assessment and Endocrine Research


Although DCXU shares the 3,4-dichlorophenyl core with linuron and its co-metabolites DCU (1-(3,4-dichlorophenyl)urea) and DCA (3,4-dichloroaniline), these compounds are not functionally interchangeable. Each metabolite exhibits a distinct potency and efficacy profile at the human androgen receptor (hAR) and differentially perturbs steroidogenic pathways in the H295R assay, as demonstrated by simultaneous head-to-head testing [1]. Critically, DCXU is generated exclusively via N-demethylation of linuron and is absent from the metabolic pathway of the structurally related herbicide diuron, whose N-dealkylation yields DCPMU and DCPU instead [2]. Moreover, in vivo fetal exposure data reveal that DCXU accumulates in target tissues at concentrations approximately 3-fold higher than the parent linuron, meaning that risk assessments or biomonitoring programs relying solely on linuron quantification will systematically underestimate internal exposure to bioactive metabolites [1]. Consequently, substituting DCXU with linuron, DCU, DCA, or diuron-derived metabolites in analytical reference standards, in vitro toxicology panels, or physiologically based kinetic (PBK) models will produce qualitatively and quantitatively different results.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-methoxyurea (DCXU) Relative to Linuron and Its Co-Metabolites


Human Androgen Receptor Antagonism: DCXU Ranks Second in Potency Among Linuron Metabolites with an IC50 of 4.3 μM

In the OECD TG 458-compliant AR-EcoScreen™ reporter gene assay, DCXU antagonized the human androgen receptor (hAR) with a relative IC50 of 4.3 μM (95% CI: 3.4–5.6 μM). This places DCXU as the second most potent AR antagonist among the four tested linuron-related compounds: it is approximately 1.5-fold less potent than linuron (IC50 = 2.8 μM, 95% CI: 2.3–3.4 μM) but 2.9-fold more potent than DCA (IC50 = 12.3 μM, 95% CI: 7.3–21.2 μM) and 5.1-fold more potent than DCU (IC50 = 22.0 μM, 95% CI: 16.5–39.8 μM). The potency ranking is Linuron > DCXU > DCA > DCU [1]. The maximum antagonistic efficacy (Emax) of DCXU was 87.2%, compared to 91.4% for linuron, 113.1% for DCA, and 72.7% for DCU [1].

Endocrine disruption Androgen receptor antagonism Reporter gene assay

Testosterone Synthesis Inhibition: DCXU Is Distinctively Inactive, Unlike the Highly Potent Co-Metabolite DCU

In the OECD TG 456-compliant H295R steroidogenesis assay, DCXU did not inhibit testosterone synthesis to a degree that permitted derivation of an IC50 value (IC50 > 50 μM, the highest concentration tested). This contrasts sharply with the co-metabolite DCU, which was the most potent testosterone synthesis inhibitor among all compounds tested, with an IC50 of 6.7 μM (95% CI: 3.3–7.9 μM)—approximately 7.6-fold more potent than linuron itself (IC50 = 51.1 μM, 95% CI: 16.7–82.6 μM). DCA likewise showed no derivable IC50 for testosterone inhibition [1]. Thus, DCXU and DCU exhibit a striking functional divergence: DCXU is a moderate hAR antagonist with no measurable effect on testosterone synthesis, whereas DCU is a weak hAR antagonist but a potent inhibitor of androgen production.

Steroidogenesis Testosterone inhibition H295R assay

In Vivo Fetal Accumulation: DCXU Reaches 3.1-Fold Higher Concentrations Than Linuron in Rat Fetal Plasma

In a physiologically based kinetic (PBK) modeling study validated by in vivo rat data, DCXU was measured at 5.0 μM in the plasma of male rat fetuses at gestational day 21 following maternal exposure to 25 mg/kg bw/day linuron. This represents an approximately 3.1-fold higher concentration than the parent compound linuron (1.6 μM) measured in the same fetal plasma samples. The co-metabolite DCU reached an even higher level of 11.8 μM (~7.4-fold vs. linuron). At higher maternal doses (50 and 75 mg/kg bw/day), DCXU and DCU concentrations remained approximately 3- to 8-fold elevated relative to linuron [1][2].

Fetal exposure Physiologically based kinetic modeling Developmental toxicity

Metabolic Pathway Source Specificity: DCXU Is a Linuron-Exclusive Biomarker Not Generated from Diuron

DCXU (1-(3,4-dichlorophenyl)-3-methoxyurea) is formed exclusively through N-demethylation of linuron, which bears an N-methoxy-N-methylurea side chain. By contrast, the structurally similar herbicide diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) undergoes successive N-demethylation to yield DCPMU (3-(3,4-dichlorophenyl)-1-methylurea) and subsequently DCPU (1-(3,4-dichlorophenyl)urea), but never DCXU, because diuron lacks the N-methoxy group present in linuron [1]. In soil fungal degradation studies with Mortierella sp. Gr4, linuron degradation produced a series of dealkylated metabolites including DCXU, whereas diuron degradation followed a separate pathway yielding only DCPMU, DCPU, and DCA [1]. Consequently, detection of DCXU in environmental or biological matrices provides source-specific evidence of linuron (rather than diuron) exposure.

Source apportionment Metabolic fingerprinting Environmental monitoring

Certified Reference Standard Availability: ISO 17034-Qualified Material Enables Regulatory-Grade Residue Quantification

DCXU is commercially available as a certified reference standard from multiple accredited suppliers. The Dr. Ehrenstorfer brand (distributed via LGC Standards and CymitQuimica) offers DCXU (Ref. 04-C12471250) as a neat certified reference material at 50 mg unit size, manufactured under ISO 17034 accreditation for reference material production . The same compound is also available from CATO Research Chemicals as an ISO 17034-certified analytical standard for pesticide residue analysis [1]. Additionally, Moravek, Inc. supplies HPLC-purified desmethyl linuron (MORpure™, ≥98% purity with dated HPLC-UV chromatogram) in 1 mg and 5 mg quantities for investigational use, as well as carbon-14 and tritium-labeled radiochemical forms for metabolism and mass balance studies . In contrast, the structurally related metabolite 1-(3,4-dichlorophenyl)-3-methylurea (DCMU), which would be the direct diuron counterpart, was noted by Ma et al. (2024) to be not commercially available and therefore excluded from their comparative study [2].

Analytical reference standard Pesticide residue analysis ISO 17034

Physicochemical Property Differentiation: DCXU Exhibits Lower Lipophilicity and Reduced Polar Surface Area Relative to Linuron

The N-demethylation that converts linuron to DCXU produces measurable shifts in key physicochemical descriptors. DCXU has a computed logP of 2.676 and a topological polar surface area (TPSA) of 50.36 Ų, with two hydrogen bond acceptors and two hydrogen bond donors (from the urea NH groups) [1]. By comparison, linuron (C9H10Cl2N2O2, MW 249.09) has a reported experimental logP of approximately 3.0–3.2 [2][3]. The reduction in logP (ΔlogP ≈ -0.3 to -0.5) upon N-demethylation indicates that DCXU is measurably less lipophilic than its parent, which has implications for its partitioning behavior in environmental matrices, its passive membrane permeability, and its extraction recovery in multi-residue analytical methods. The TPSA of DCXU (50.36 Ų) is also distinct from that of DCU (which lacks the methoxy oxygen), consistent with differential chromatographic retention [1].

Physicochemical properties Lipophilicity ADME prediction

Validated Application Scenarios for 1-(3,4-Dichlorophenyl)-3-methoxyurea (DCXU) Based on Quantitative Differentiation Evidence


Human Biomonitoring and Environmental Exposure Assessment Requiring Linuron-Specific Source Apportionment

In mixed-use agricultural watersheds where both linuron and diuron are applied, DCXU serves as the only analytically definitive biomarker capable of resolving linuron-specific exposure. Because DCXU is generated exclusively via N-demethylation of linuron and is absent from the diuron degradation pathway [1], its quantification in urine, serum, or environmental water samples provides source-resolved exposure data that the common metabolite DCA (produced by both herbicides) cannot deliver. The certified ISO 17034 reference standard enables accredited laboratories to develop and validate LC-MS/MS methods with traceable metrological quality for regulatory biomonitoring programs.

In Vitro Endocrine Disruption Screening Panels for Dissecting AR Antagonism vs. Steroidogenesis Disruption

DCXU is uniquely suited as a pharmacological tool compound to isolate androgen receptor antagonism from testosterone synthesis inhibition within the linuron metabolic pathway. Unlike DCU, which potently inhibits testosterone synthesis (IC50 = 6.7 μM) but is a weak hAR antagonist (IC50 = 22.0 μM), DCXU exhibits the opposite selectivity: moderate hAR antagonism (IC50 = 4.3 μM, Emax = 87.2%) with no measurable effect on testosterone production (IC50 > 50 μM) [1]. This functional orthogonality allows toxicologists to assign the relative contribution of each mechanism of action to linuron's in vivo reproductive toxicity by testing DCXU and DCU in parallel within OECD TG 455/456/458 compliant assay batteries.

Physiologically Based Kinetic (PBK) Modeling and Internal Dosimetry for Developmental Toxicity Risk Assessment

Because DCXU accumulates in fetal plasma at concentrations approximately 3.1-fold higher than the parent linuron (5.0 μM vs. 1.6 μM at 25 mg/kg/day maternal exposure in rats) [1], PBK models intended to predict fetal internal exposure during critical windows of male reproductive development must parameterize DCXU formation and clearance. The commercial availability of radiolabeled [¹⁴C]-desmethyl linuron enables in vitro intrinsic clearance determinations in hepatocyte or microsomal systems, which can then be integrated into quantitative in vitro-to-in vivo extrapolation (QIVIVE) frameworks to predict human fetal dosimetry under various dietary exposure scenarios.

Pesticide Residue Monitoring and Food Safety Compliance Testing Under EU MRL Regulatory Frameworks

Although linuron is banned in the EU due to reproductive and developmental toxicity, it continues to be detected in randomly sampled foods grown both within and outside the EU [1]. Regulatory residue definitions for linuron may include DCXU as a relevant metabolite for enforcement purposes. The availability of DCXU as a Dr. Ehrenstorfer-certified, ISO 17034-compliant analytical standard at defined purity allows food testing laboratories operating under ISO/IEC 17025 accreditation to incorporate DCXU into multi-residue LC-MS/MS methods with full metrological traceability, supporting both import border control testing and domestic surveillance programs.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-methoxyurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.